Product packaging for Tetrapropylammonium(Cat. No.:CAS No. 13010-31-6)

Tetrapropylammonium

Cat. No.: B079313
CAS No.: 13010-31-6
M. Wt: 186.36 g/mol
InChI Key: OSBSFAARYOCBHB-UHFFFAOYSA-N
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Description

Tetrapropylammonium is a quaternary ammonium salt renowned for its critical role as a phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases, such as organic and aqueous layers. Its mechanism involves the this compound cation shuttling anions into the organic phase, significantly accelerating nucleophilic substitution reactions and enhancing reaction yields under mild conditions. Beyond catalysis, this compound is a vital electrolyte component in electrochemistry and analytical chemistry, where its stable and well-defined electrochemical window is essential for studies in non-aqueous systems. Researchers also utilize this compound salts as templating agents in the synthesis of zeolites and other microporous materials, and as ion-pairing agents in chromatography. This high-purity reagent is an indispensable tool for synthetic organic chemists, materials scientists, and electrochemists, offering a versatile compound for advancing research in catalysis, materials synthesis, and electrochemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N+ B079313 Tetrapropylammonium CAS No. 13010-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13010-31-6

Molecular Formula

C12H28N+

Molecular Weight

186.36 g/mol

IUPAC Name

tetrapropylazanium

InChI

InChI=1S/C12H28N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1

InChI Key

OSBSFAARYOCBHB-UHFFFAOYSA-N

SMILES

CCC[N+](CCC)(CCC)CCC

Canonical SMILES

CCC[N+](CCC)(CCC)CCC

Other CAS No.

13010-31-6

Synonyms

tetrapropylamine
tetrapropylammonium

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Elucidation of Tetrapropylammonium Compounds

Rational Design and Synthesis Strategies for Tetrapropylammonium Salts

The creation of this compound compounds is a well-established area of synthetic chemistry, with several reliable methods for their production. These strategies are designed to yield high-purity TPA salts that can be further modified for specific applications.

Menshutkin Reaction Pathways for this compound Halide Formation

The Menshutkin reaction is a cornerstone of quaternary ammonium (B1175870) salt synthesis. wikipedia.org This nucleophilic substitution reaction involves the treatment of a tertiary amine with an alkyl halide. In the case of this compound halides, tripropylamine (B89841) is reacted with a propyl halide, such as n-bromopropane, to form the corresponding this compound halide salt. wikipedia.org

The general reaction is as follows: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → [(CH₃CH₂CH₂)₄N]⁺Br⁻

This reaction is typically carried out in polar solvents, and the reactivity of the alkyl halide follows the order of I > Br > Cl. wikipedia.orgmdpi.com The process is a classic example of an S_N2 reaction, where the lone pair of electrons on the nitrogen atom of the tripropylamine attacks the electrophilic carbon atom of the propyl halide, leading to the formation of the quaternary ammonium cation. researchgate.net

Conversion to this compound Hydroxide (B78521) via Ion-Exchange Resins

For many applications, particularly in catalysis, the hydroxide form of this compound is required. sigmaaldrich.com One common method to convert this compound halides to this compound hydroxide (TPAOH) is through the use of ion-exchange resins. wikipedia.orggoogle.com This technique involves passing an aqueous solution of a this compound halide, such as this compound bromide (TPABr), through a column packed with a strong basic anion exchange resin in the hydroxide form (OH⁻). chemicalbook.com

The resin exchanges the halide anions (e.g., Br⁻) from the solution for hydroxide anions, resulting in an aqueous solution of TPAOH. This method is effective for producing high-purity TPAOH, as it can also remove metal ion impurities. researchgate.net For instance, cation-exchange resins can be employed to capture alkali-metal cations like Na⁺ and K⁺ that may be present in the initial TPAOH solution, which is particularly important for the synthesis of high-performance TS-1 zeolites. rsc.org

Electrochemical Approaches for this compound Hydroxide Production (e.g., Bipolar Membrane Electrodialysis)

Electrochemical methods offer a sustainable and efficient alternative for the production of this compound hydroxide. Bipolar membrane electrodialysis (BMED) is a notable technique used to convert this compound halides into their corresponding hydroxides. researchgate.net In this process, a BMED stack, which consists of bipolar membranes, cation-exchange membranes, and anion-exchange membranes, is used. researchgate.net

When an electric field is applied, water molecules within the bipolar membrane split into H⁺ and OH⁻ ions. The this compound cations migrate across the cation-exchange membrane into a compartment where they combine with the hydroxide ions, forming TPAOH. Simultaneously, the halide anions move across the anion-exchange membrane. This method can achieve high conversion rates and produce high-purity TPAOH with low energy consumption. researchgate.net Studies have shown that a four-compartment BMED configuration can yield optimal results, achieving a high conversion of this compound bromide to TPAOH with minimal halide contamination. researchgate.netresearchgate.net

Controlled Crystallization Techniques for this compound Complexes (e.g., Slow Evaporation Method)

The formation of well-defined crystalline structures of this compound complexes is often crucial for their characterization and application. The slow evaporation method is a widely used technique for growing single crystals of these compounds. This method involves dissolving the synthesized this compound salt in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the concentration of the solute increases, leading to the gradual formation of crystals.

This technique has been successfully employed to grow crystals of complexes like this compound tetrabromozincate(II). ajol.info The quality of the resulting crystals is dependent on factors such as the choice of solvent, temperature, and the rate of evaporation.

Hydrothermal Synthesis Routes for this compound-Incorporated Materials

Hydrothermal synthesis is a versatile method for preparing a wide range of materials, including zeolites and other microporous solids, where this compound cations often act as structure-directing agents (SDAs). wikipedia.org In this process, the synthesis is carried out in a sealed vessel, typically an autoclave, at elevated temperatures and pressures.

The this compound cation guides the organization of the inorganic precursors, such as silica (B1680970) and alumina (B75360), into a specific framework structure. For example, TPAOH is a key ingredient in the synthesis of ZSM-5 and titanium silicalite-1 (TS-1) zeolites. wikipedia.orgsigmaaldrich.com The size and shape of the TPA cation influence the pore structure of the final material. After the synthesis, the organic template is typically removed by calcination, leaving behind a porous inorganic framework.

Advanced Spectroscopic Characterization of this compound Species

A variety of advanced spectroscopic techniques are employed to elucidate the structure and properties of this compound compounds. These methods provide detailed information about the molecular structure, bonding, and dynamics of these species.

Commonly used techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational modes of the this compound cation. The spectra can confirm the presence of C-H, C-N, and other functional groups within the molecule. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for determining the molecular structure of TPA compounds. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of atoms in the propyl chains and their environment. ajol.info

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline this compound salt or complex. ajol.info Powder X-ray diffraction is used to identify the crystalline phases present in a sample.

These spectroscopic methods, often used in combination, provide a comprehensive understanding of the structural features of this compound compounds, which is essential for correlating their structure with their function in various applications.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of this compound (TPA) compounds. The infrared spectrum of a molecule is unique and acts as a "chemical fingerprint," allowing for its identification and the study of its interactions with its environment. bruker.comwikipedia.org

In TPA compounds, the IR spectrum is dominated by the vibrations of the propyl chains. The key vibrational modes include:

C-H Stretching: These vibrations typically appear in the 2800-3000 cm⁻¹ region. The symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups can often be resolved, providing information about the conformation of the alkyl chains.

C-H Bending: The bending (scissoring, rocking, wagging, and twisting) vibrations of the CH₂ and CH₃ groups are observed in the 1300-1500 cm⁻¹ range. libretexts.org

C-N Stretching: The stretching vibrations of the C-N bonds of the quaternary ammonium group are typically found in the 900-1200 cm⁻¹ region.

Skeletal Vibrations: The complex vibrations involving the C-C skeletal framework occur at lower frequencies.

The FT-IR spectra of TPA can be influenced by its environment. For instance, when TPA is incorporated into a zeolite framework, interactions with the inorganic host can lead to shifts in the vibrational frequencies. These shifts can provide insights into the orientation and confinement of the TPA cation within the zeolite pores. Studies on compounds like this compound dihydrogenmonoarsenate bis arsenic acid have utilized FT-IR, in conjunction with theoretical calculations, to perform a detailed interpretation of the vibrational modes. nih.gov Similarly, the vibrational spectra of this compound trichlorozincate (II) and this compound tribromomercurate (II) have been interpreted in terms of their halogen-bridged structures. tandfonline.comtandfonline.com

A representative FT-IR spectrum of a TPA compound would exhibit characteristic absorption bands corresponding to these vibrational modes.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H Stretching2800-3000
C-H Bending1300-1500
C-N Stretching900-1200

This table provides a general overview of the expected IR absorption regions for the this compound cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of this compound compounds. Various NMR techniques, targeting different nuclei, provide a comprehensive picture of the TPA cation and its interactions.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the organic structure of the this compound cation. tandfonline.comlibretexts.org

¹H NMR: The proton NMR spectrum of the TPA cation is relatively simple and characteristic. It typically shows three distinct signals corresponding to the three different types of protons in the propyl chains:

A triplet for the terminal methyl (CH₃) protons.

A multiplet for the central methylene (B1212753) (CH₂) protons.

A multiplet for the methylene (CH₂) protons adjacent to the nitrogen atom.

The integration of these signals confirms the 3:2:2 ratio of the protons, consistent with the propyl group structure. Chemical shift values can be influenced by the solvent and the counter-ion present. For example, in this compound bromide in CDCl₃, the signals appear around 1.060 ppm (CH₃), 1.790 ppm (central CH₂), and 3.384 ppm (N-CH₂). chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon framework. libretexts.org A typical spectrum for the TPA cation will display three signals, corresponding to the three chemically non-equivalent carbon atoms of the propyl chains. The chemical shifts are sensitive to the electronic environment of each carbon atom. libretexts.org

The following table summarizes typical chemical shifts for this compound bromide in CDCl₃:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃~1.06~11
-CH₂-~1.79~16
N⁺-CH₂-~3.38~59

These NMR techniques are crucial for verifying the integrity of the TPA cation in various chemical preparations and for studying its behavior in solution. tandfonline.com

When this compound is used as a template in zeolite synthesis, solid-state Magic Angle Spinning (MAS) NMR of framework nuclei like ²⁷Al and ²⁹Si becomes critical. iitm.ac.in

²⁹Si MAS NMR: This technique provides detailed information about the local environment of silicon atoms in the zeolite framework. researchgate.net Different silicon environments, such as Si(OSi)₄ (Q⁴), Si(OSi)₃(OH) (Q³), and Si(OSi)₂(OH)₂ (Q²), give rise to distinct signals in the ²⁹Si MAS NMR spectrum. csic.es The presence of the TPA template can influence the chemical shifts and line shapes of these signals, offering insights into template-framework interactions. acs.org For instance, in silicalite-1 synthesized with TPA, the ²⁹Si NMR spectrum shows high resolution, which is essential for studying the framework structure. acs.org

²⁷Al MAS NMR: In aluminosilicate (B74896) zeolites, ²⁷Al MAS NMR is used to distinguish between tetrahedrally and octahedrally coordinated aluminum atoms within the framework. researchgate.netepo.org Tetrahedral aluminum is typically associated with Brønsted acid sites, which are crucial for catalysis. The interaction of the positively charged TPA cation with these acidic sites can be probed by changes in the ²⁷Al NMR spectrum.

These MAS NMR techniques are vital for understanding how the TPA template directs the formation of the zeolite framework and influences its properties. csic.es

To study the occlusion and dynamics of this compound cations within zeolite precursors and frameworks, more advanced NMR techniques like DOSY and CP NMR are employed.

Diffusion Ordered Spectroscopy (DOSY): 2D DOSY NMR is a powerful method for studying the diffusion of molecules. researchgate.net By measuring the self-diffusion coefficient of TPA cations, it's possible to determine whether they are free in solution or occluded within silicate (B1173343) nanoaggregates or zeolite channels. mdpi.comresearchgate.net In precursor sols for silicalite synthesis, DOSY experiments have shown strong interactions between TPA cations and silicate species, indicating their aggregation into silicate-TPA particles. mdpi.com

Cross-Polarization (CP) NMR: CP techniques enhance the NMR signal of less abundant nuclei, like ¹³C and ²⁹Si, by transferring polarization from abundant nuclei, such as ¹H. mdpi.comresearchgate.net The efficiency of this transfer is highly dependent on the distance between the nuclei. ¹H-¹³C CP MAS NMR can be used to study the mobility of the occluded TPA cation. mdpi.comcaltech.edu A reduction in mobility, indicated by changes in CP dynamics, suggests strong confinement within the zeolite framework. Furthermore, ¹H-²⁹Si CP MAS NMR can probe the proximity of the TPA template to the silica framework, providing direct evidence of occlusion. acs.org The cross-polarization rate is inversely proportional to the sixth power of the distance between the interacting nuclei, making it very sensitive to short distances. acs.org

These advanced NMR methods provide invaluable information on the state of the TPA template during and after zeolite synthesis. mdpi.comresearchgate.net

Raman Spectroscopy for Complementary Vibrational Studies

Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational modes of this compound compounds. tandfonline.comtandfonline.com While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference lies in the selection rules: a vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For molecules with a center of symmetry, vibrational modes can be either IR-active or Raman-active, but not both. For other molecules, some vibrations may be active in both.

In the context of TPA compounds, Raman spectroscopy can provide information about:

Skeletal Vibrations: The symmetric vibrations of the C-C and C-N backbone are often strong in the Raman spectrum.

Conformational Changes: Changes in the conformation of the propyl chains upon incorporation into a host matrix can be monitored by shifts in the Raman bands.

Low-Frequency Modes: Raman spectroscopy is particularly well-suited for observing low-frequency vibrations, such as those involving the entire TPA cation or its interaction with a crystal lattice.

Studies on compounds like this compound trichlorozincate (II) and tribromomercurate (II) have utilized both IR and Raman spectroscopy to elucidate their structures. tandfonline.comtandfonline.com The coincidence of IR and Raman bands in these studies suggested a lower symmetry for the anion, ruling out centrosymmetric structures. tandfonline.comtandfonline.com In the study of bis-tetrapropylammonium tetrabromozincate, temperature-dependent Raman scattering revealed phase transitions governed by the reorientation of the TPA cation. researchgate.netresearching.cn

UV/Vis Spectroscopy in Monitoring Template Degradation and Electronic Transitions

UV/Vis spectroscopy is based on the absorption of ultraviolet and visible light, which causes electronic transitions within a molecule from a ground state to an excited state. uni-muenchen.deijnrd.org For a molecule to absorb in the UV/Vis range, it typically needs to have π-electrons or non-bonding electrons that can be promoted to higher energy orbitals. tanta.edu.eglibretexts.org

The this compound cation itself, being a saturated quaternary amine, does not possess chromophores that absorb in the conventional UV/Vis region (200-800 nm). Its electronic transitions require higher energy, falling in the far UV. ijprajournal.com

However, UV/Vis spectroscopy can be indirectly useful in studies involving TPA compounds in several ways:

Monitoring Template Removal: During the calcination process to remove the TPA template from a synthesized zeolite, the degradation products can sometimes be monitored by UV/Vis spectroscopy if they contain chromophoric groups.

Studying Charge-Transfer Complexes: TPA can form salts with anions that are chromophoric. For example, in complexes with TCNQ (7,7,8,8-tetracyanoquinodimethane), the UV/Vis spectrum is dominated by the electronic transitions of the TCNQ radical anion and neutral TCNQ, providing information about the degree of charge transfer in the material. acs.org

Probing the Local Environment: The electronic transitions of a guest molecule encapsulated within a TPA-templated zeolite can be sensitive to the polarity and confinement of the host, which can be studied by UV/Vis spectroscopy.

While not a primary technique for the direct characterization of the TPA cation itself, UV/Vis spectroscopy can be a valuable tool in the broader context of materials synthesized using TPA as a template.

Crystallographic and Microstructural Characterization Techniques

The structural and morphological properties of materials containing the this compound (TPA) cation are pivotal in understanding their function, particularly in applications such as zeolite synthesis. A suite of advanced analytical techniques is employed to elucidate these characteristics, from the atomic to the macroscopic level.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Space Group Determination

In the study of this compound compounds, SC-XRD is instrumental in revealing how the TPA cation is accommodated within different crystal lattices. For instance, the crystal structure of bis-tetrapropylammonium hexachlorodicuprate(II), [N(C3H7)4]2Cu2Cl6, was determined using SC-XRD. The analysis revealed a triclinic crystal system with the space group P-1. eurjchem.comresearchgate.net The atomic arrangement consists of alternating organic and inorganic layers, where the this compound cations form the organic layers and are linked to the inorganic [Cu2Cl6]2- dimers through C-H···Cl hydrogen bonds and van der Waals forces, creating a three-dimensional supramolecular structure. eurjchem.comresearchgate.net

Similarly, the structure of a 1:2 this compound guanidinium (B1211019) bromide complex was elucidated, crystallizing in the monoclinic space group P21/a. oup.com In this complex, the TPA cations are situated between layers of hydrogen-bonded guanidinium and bromide ions. oup.com The analysis of this compound bromide itself has shown it to crystallize in the tetragonal space group I-4. nih.gov Another example is this compound tris(thiocyanato)cadmate(II), which crystallizes in the triclinic space group P-1. oup.com

These examples underscore the power of SC-XRD in providing fundamental crystallographic data, including unit cell dimensions and space group symmetry, which are essential for a comprehensive understanding of this compound-containing materials.

Table 1: Crystallographic Data for Select this compound Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref
[N(C3H7)4]2Cu2Cl6 C24H56Cl6Cu2N2 Triclinic P-1 9.3851 9.3844 11.8837 106.333 100.028 113.283 eurjchem.comresearchgate.net
This compound Guanidinium Bromide (1:2) - Monoclinic P21/a 16.16 19.18 15.46 90 98 90 oup.com
This compound Bromide C12H28N·Br Tetragonal I-4 8.2048 8.2048 10.7389 90 90 90 nih.gov
[N(C3H7)4][Cd(SCN)3] C15H28CdN4S3 Triclinic P-1 10.297 11.542 9.374 90.10 91.61 80.94 oup.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and monitoring the progress of crystallization.

In the context of this compound, PXRD is extensively used in the synthesis of zeolites, where TPA often acts as a structure-directing agent (SDA). For example, in the synthesis of ZSM-5 zeolite, PXRD patterns are used to confirm the formation of the desired MFI crystal structure. pnas.orgmdpi.com The characteristic diffraction peaks for ZSM-5, typically observed at 2θ values between 7-9° and 23-25°, confirm the successful synthesis of the zeolite. iaea.org The sharpness and intensity of these peaks provide a qualitative measure of the material's crystallinity. iaea.org

Furthermore, PXRD is employed to track the crystallization process over time. By analyzing samples at different stages of synthesis, researchers can monitor the development of the crystalline phase from an amorphous gel. mdpi.com The relative crystallinity of a sample can be quantified by comparing the intensity of its diffraction peaks to a highly crystalline reference standard. mdpi.com PXRD is also crucial for identifying any impurity phases that may have formed during synthesis. mdpi.com

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features

Scanning electron microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography and morphology. shu.ac.uk It is an indispensable tool for characterizing the size, shape, and surface features of particles, which are critical parameters in materials science. shu.ac.uknanoscience.com

In the study of materials synthesized using this compound, SEM is frequently used to visualize the morphology of the resulting crystals. For instance, in the synthesis of ZSM-5 zeolites, SEM images can reveal the shape and size of the zeolite crystals, which can vary from uniform hexagonal micro-blocks to chain-like structures depending on the synthesis conditions. researchgate.netresearchgate.net The surface of the crystals can also be examined for features such as roughness or the presence of smaller, aggregated nanoparticles. researchgate.net

SEM is also used to observe changes in morphology resulting from different synthesis parameters or post-synthesis treatments. For example, the addition of this compound bromide (TPABr) to a synthesis mixture can lead to the formation of smaller zeolite particles with a rough surface. mdpi.com In studies of hierarchical zeolites, SEM can be used to visualize the mesoporous structures and any changes in the crystal surface after treatment with TPAOH. rsc.orgacs.org

Transmission Electron Microscopy (TEM) for Nanostructure Analysis (e.g., Hierarchical Zeolites)

Transmission electron microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the internal structure of materials at the nanoscale. cardiff.ac.uk It is particularly valuable for the analysis of nanostructured materials, such as hierarchical zeolites, where it can provide detailed information about the pore structure and crystallinity. rsc.orgoup.com

In the context of this compound-templated materials, TEM is used to investigate the nanostructure of hierarchical zeolites. For example, in hierarchical ZSM-5 zeolites synthesized using TPAOH, TEM images can reveal the presence of mesopores within the zeolite crystals. researchgate.net These mesopores appear as brighter, dotted areas in the TEM image, providing direct evidence of the hierarchical pore structure. researchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the zeolite framework, confirming the crystallinity of the material. researchgate.netcardiff.ac.uk

TEM is also used to determine the size and shape of nanoparticles and to observe how they assemble into larger structures. researchgate.net In some cases, selected-area electron diffraction (SAED) patterns can be obtained in the TEM, which provide further confirmation of the material's crystallinity and single-crystalline nature. researchgate.net

Nitrogen (N₂) Physisorption for Porosity Assessment (BET Surface Area, Pore Volume Distribution)

Nitrogen (N₂) physisorption is a standard technique for characterizing the porous properties of materials. By measuring the amount of nitrogen gas that adsorbs to a material's surface at cryogenic temperatures, it is possible to determine key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. mdpi.com

This technique is widely applied to materials synthesized using this compound, particularly porous materials like zeolites and silica nanoparticles. mdpi.comacs.orgchemrxiv.org The N₂ adsorption-desorption isotherms provide valuable information about the nature of the porosity. For example, a type I isotherm is characteristic of microporous materials, such as conventional zeolites. mdpi.com The presence of a hysteresis loop in the isotherm can indicate the presence of mesopores.

In studies of hierarchical zeolites synthesized with TPA, N₂ physisorption is used to quantify the increase in mesoporosity. acs.org The BET surface area provides a measure of the total surface area, including both micropores and mesopores. The pore size distribution, often calculated using methods like the Barrett-Joyner-Halenda (BJH) model, reveals the distribution of pore sizes within the material. researchgate.net This information is crucial for understanding how the porous structure will affect the material's performance in applications such as catalysis and separation.

Table 2: Porosity Data for a Hierarchical TS-1 Zeolite

Sample BET Surface Area (m²/g) Micropore Volume (cm³/g) Mesopore Volume (cm³/g) Total Pore Volume (cm³/g)

This data is for a hierarchical TS-1 zeolite synthesized by treating an aged dry gel with a 0.1 M TPAOH solution for 24 hours. The high mesopore volume confirms the successful creation of a hierarchical pore structure.

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two complementary thermal analysis techniques that provide information about the thermal stability and phase transitions of materials. labmanager.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. labmanager.comscielo.org.co

In the study of this compound compounds, TGA and DSC are used to determine their thermal stability and to investigate their decomposition pathways. For example, TGA can be used to identify the temperature at which the TPA cation begins to decompose, which is important for applications where the material will be exposed to high temperatures, such as in catalysis. iitk.ac.inrsc.org The TGA curve will show a weight loss corresponding to the decomposition of the organic cation. iitk.ac.in

DSC can be used to identify phase transitions, such as melting or crystallization, as well as to measure the enthalpy of these transitions. scielo.org.comdpi.com In some cases, a melting endotherm is observed in the DSC curve before any significant mass loss is detected by TGA, indicating that the compound melts before it decomposes. mdpi.com The combination of TGA and DSC can provide a comprehensive picture of the thermal behavior of this compound-containing materials. iitk.ac.in For instance, in a study of this compound chloride-containing nanofibers, TGA and DSC were used to evaluate the thermal properties of the material. nih.gov

Table 3: Thermal Decomposition Data for Select Tetraalkylammonium Salts

Compound Melting Point (°C) Decomposition Onset (°C)
Tetrabutylammonium (B224687) triiodide 69-71 -
This compound triiodide ~98 -
Tetraethylammonium (B1195904) triiodide ~115 -

This data illustrates the trend of decreasing melting point with increasing alkyl chain length for tetraalkylammonium triiodides. mdpi.com

Applications in Advanced Catalysis

Tetrapropylammonium in Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) salt like this compound, transports a reactant from one phase to the other, enabling the reaction to proceed.

The mechanism of phase-transfer catalysis is multifaceted, with the "extraction mechanism" being a widely accepted model. This mechanism posits that the tetraalkylammonium cation exchanges its original anion for a reactant anion in the aqueous phase. This newly formed ion pair is sufficiently lipophilic to migrate into the organic phase, where the reaction occurs. core.ac.uk

Theoretical studies on the alkylation of phenol (B47542) using a series of tetraalkylammonium catalysts, including tetraethyl-, tetrapropyl-, and tetrabutylammonium (B224687), have provided deeper insights. researchgate.net These computational analyses suggest that for the this compound cation, the simple transfer of a phenoxide-catalyst ion pair may not fully account for the catalytic process. Instead, it is proposed that a more complex aggregate is likely the active species responsible for the transfer and subsequent reaction. researchgate.net This indicates that the transport of the this compound cation in biphasic systems is not a simple ion-pair migration but likely involves the formation of higher-order structures.

Furthermore, the organophilicity of the catalyst plays a crucial role. In certain hydroxide-initiated reactions, such as the isomerization of allylbenzene, this compound has been found to be an ineffective catalyst due to its insufficient organophilicity. researchgate.net This highlights that for efficient transport into the organic phase, the cation must possess a certain threshold of lipophilicity, a characteristic that is less pronounced in this compound compared to its longer-chain counterparts like tetrabutylammonium.

The nature of the counterion associated with the this compound cation can significantly impact the catalytic activity. The catalytic cycle in PTC involves the exchange of anions. The ease of this exchange and the reactivity of the resulting ion pair in the organic phase are influenced by the initial counterion. For instance, in the isomerization of allylbenzene, the reaction rate was observed to be dependent on the catalyst's counterion. huji.ac.il

Aggregation of the catalyst in the organic phase is another critical factor. As suggested by theoretical studies on phenol alkylation, this compound may form complex aggregates that are the catalytically active species. researchgate.net While the direct experimental elucidation of this compound aggregation in biphasic systems is not extensively detailed, studies on analogous tetrabutylammonium salts have shown that aggregation in the organic phase can enhance catalytic activity. nii.ac.jprsc.org It is plausible that similar aggregation phenomena occur with this compound salts, influencing their catalytic performance. The formation of these aggregates can create a microenvironment within the organic phase that facilitates the reaction.

The interaction between the phase-transfer catalyst and the substrate is fundamental to the catalytic process. In the case of phenol alkylation, it is understood that the this compound cation forms an ion pair with the phenoxide anion. Computational studies suggest that this interaction is not a simple electrostatic attraction but can involve the formation of a complex between the this compound-phenoxide ion pair and a molecule of phenol, forming [Pr₄N]⁺[PhO]⁻(PhOH). researchgate.net This complex is then the species that reacts with the alkylating agent.

For this compound, the calculations indicate that neither the simple ion pair nor the phenol-bound complex can fully explain the observed catalytic activity, pointing towards the involvement of more complex aggregates in the catalyst-substrate interaction. researchgate.netresearchgate.net These findings suggest that to fully rationalize the interactions, one must consider the potential for self-assembly of the catalyst and its association with the substrate in the non-polar organic phase.

A newer facet of tetraalkylammonium chemistry involves their role in hydrogen-bonding catalysis. It has been recognized that the α-hydrogens on tetraalkylammonium salts are sufficiently acidic to act as hydrogen-bond donors. nii.ac.jpresearchgate.net This capability has led to the design of novel catalytic systems where the tetraalkylammonium salt does not merely act as a phase-transfer agent but also as a catalyst that activates the substrate through hydrogen bonding.

In this context, specially designed tetraalkylammonium salts have been shown to catalyze reactions like the Mannich-type reaction. nii.ac.jp The crystal structure of some of these catalysts reveals clear hydrogen-bonding interactions between the α-hydrogens of the ammonium cation and the counterion. nii.ac.jp This opens up a new dimension for this compound and other tetraalkylammonium salts, where they can be utilized as organocatalysts that function through hydrogen-bond donation, a departure from the classical ion-pair transport mechanism in PTC. nii.ac.jpresearchgate.net

This compound Perruthenate (TPAP) as a Catalytic Oxidant in Organic Synthesis

This compound perruthenate (TPAP) is a mild and selective oxidizing agent widely employed in modern organic synthesis. It is a stable, non-volatile, and soluble salt in many organic solvents, making it a convenient reagent for a variety of oxidative transformations.

TPAP is particularly renowned for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with high selectivity and in excellent yields. A key advantage of TPAP is that it typically does not lead to over-oxidation of primary alcohols to carboxylic acids, a common side reaction with many other oxidizing agents. This high selectivity is a hallmark of TPAP-mediated oxidations.

The standard procedure involves using a catalytic amount of TPAP in the presence of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). The role of NMO is to regenerate the active Ru(VII) species from the reduced form of the catalyst, allowing for a catalytic cycle. The reaction is generally performed at room temperature in a solvent like dichloromethane, often with the addition of molecular sieves to remove water, which can sometimes hinder the reaction.

The scope of TPAP in alcohol oxidation is broad, and it is compatible with a wide array of functional groups. Functional groups that are typically stable to TPAP oxidation conditions include:

Double and triple bonds

Esters and lactones

Ethers and epoxides

Silyl ethers

Sulfides

This high degree of functional group tolerance makes TPAP an invaluable tool in the synthesis of complex molecules where selective oxidation is required without affecting other sensitive parts of the molecule.

The following table summarizes the oxidation of various alcohols to their corresponding carbonyl compounds using TPAP.

SubstrateProductYield (%)
1-OctanolOctanal95
Benzyl alcoholBenzaldehyde98
Cinnamyl alcoholCinnamaldehyde97
CyclohexanolCyclohexanone99
2-Octanol2-Octanone94
Data sourced from representative literature examples and may vary based on specific reaction conditions.

Catalytic Mechanisms of Olefin and Aromatic Compound Oxidation

In the context of olefin oxidation, TPAP can be used in a one-pot conversion process. This involves hydroboration of the olefin followed by oxidation of the resulting organoborane with TPAP and NMO to produce a carbonyl compound. organic-chemistry.org The oxidation of aromatic compounds, specifically the oxidation of benzylic alcohols to the corresponding carbonyl compounds, is also effectively catalyzed by TPAP. organic-chemistry.orgresearchgate.net

Exploration of Heteroatom Oxidation and Cleavage Reactions

TPAP's utility extends to the oxidation of heteroatoms and the cleavage of certain chemical bonds. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com It has been shown to facilitate the oxidation of various functional groups containing heteroatoms. organic-chemistry.org For instance, secondary hydroxylamines can be oxidized to nitrones. cam.ac.uk

Furthermore, TPAP is capable of promoting cleavage reactions. A notable example is the cleavage of vicinal diols to form aldehydes. wikipedia.org This reactivity profile highlights the versatility of TPAP as an oxidant in organic synthesis, enabling transformations beyond simple alcohol oxidation. organic-chemistry.orgorganic-chemistry.org

Integration of TPAP in Sequential and Cascade Reaction Processes

The mild and selective nature of TPAP makes it well-suited for integration into sequential and cascade reaction sequences, where the product of one reaction becomes the substrate for the next in a single pot. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com A prominent example is the sequential oxidation-olefination protocol. researchgate.net In this process, an alcohol is first oxidized to an aldehyde using TPAP, and the resulting reaction mixture is then directly treated with a phosphonium (B103445) salt (Wittig reagent) to generate an olefin. cam.ac.ukresearchgate.net This method avoids the need to isolate potentially sensitive aldehyde intermediates. researchgate.net

TPAP has also been utilized in other tandem processes, such as oxidation-reduction inversion sequences and in the synthesis of heterocyclic compounds. organic-chemistry.orgresearchgate.net These integrated processes offer increased efficiency by reducing the number of workup and purification steps, which is a significant advantage in multi-step organic synthesis. researchgate.net

This compound as a Structure-Directing Agent (SDA) in Zeolite and Porous Material Synthesis

The this compound (TPA) cation is a widely used organic structure-directing agent (SDA), also referred to as a template, in the synthesis of zeolites, particularly ZSM-5. uwc.ac.zarsc.orgacs.org Zeolites are crystalline aluminosilicates with well-defined microporous structures, and the SDA plays a crucial role in directing the formation of a specific framework topology. rsc.orgacs.org

Directed Synthesis of ZSM-5 Zeolites Utilizing this compound (TPA) Templates

The synthesis of ZSM-5 zeolites often involves the hydrothermal crystallization of a silica (B1680970) and alumina (B75360) source in the presence of TPA cations. uwc.ac.zascielo.org.bo The TPA cation is believed to organize the inorganic silicate (B1173343) and aluminate species around it, forming composite building units that subsequently assemble into the final crystalline ZSM-5 structure. acs.orgcaltech.edu The TPA molecules become occluded within the zeolite's channel intersections and are typically removed by calcination to open up the porous network. acs.orgresearchgate.net The interaction between the TPA cation and the forming aluminosilicate (B74896) framework is a key factor in the crystallization of the MFI topology of ZSM-5. acs.orgacs.org

The use of TPA as a template allows for the synthesis of ZSM-5 from various silica and alumina sources, including low-cost materials like fly ash and diatomite. uwc.ac.zascielo.org.bo

Optimization of TPA Concentration for Zeolite Crystallinity and Pore Characteristics

The concentration of the TPA template is a critical parameter that influences the properties of the resulting ZSM-5 zeolite. nih.govacs.org Optimizing the TPA concentration is essential for achieving high crystallinity, desired crystal morphology, and specific pore characteristics. nih.gov

Studies have shown that there is an optimal TPA concentration for maximizing the crystallinity and micropore volume of ZSM-5. nih.gov For instance, in one study using microwave-assisted synthesis, a TPAOH/SiO2 mole ratio of 0.050 was found to be optimal for achieving the highest crystallinity and a well-defined microporous structure. nih.gov Varying the TPA concentration can also affect the crystal size. acs.org Research on the synthesis of TPA-silicalite-1 (a pure silica form of ZSM-5) from clear solutions demonstrated that as the TPAOH concentration increased, the size of the initial nanoparticles decreased, and the crystal growth rate was fastest at an intermediate concentration range. acs.org

Effect of TPAOH/SiO₂ Mole Ratio on ZSM-5 Properties

TPAOH/SiO₂ Mole Ratio Crystallinity Micropore Area Micropore Volume Crystal Morphology
0.050 Highest Highest Highest Suitable
> 0.050 Intact ZSM-5 structure - - -

Data derived from a study on microwave-assisted synthesis of ZSM-5. nih.gov

Synergistic Effects of TPA with Inorganic Cations (e.g., Na⁺) on Mesopore Formation

The combination of TPA cations with inorganic cations, such as sodium (Na⁺), can have a synergistic effect on the properties of the synthesized zeolites, including the formation of mesopores. rsc.orgcolab.ws Mesopores are pores with diameters between 2 and 50 nanometers, and their presence in zeolites can enhance mass transport and accessibility to the active sites.

In the synthesis of ZSM-5, the combination of TPA and Na⁺ has been identified as an optimal pairing that can influence the crystal size, morphology, and the distribution of aluminum within the framework. rsc.org When ZSM-5 is synthesized with TPA in the absence of Na⁺, the aluminum atoms tend to be located at the channel intersections. acs.org The presence of Na⁺ can alter this distribution. researchgate.net

Furthermore, in the post-synthetic modification of zeolites, TPA cations can be used in conjunction with alkaline solutions (like NaOH) to create mesoporosity through a process called desilication. colab.wsespublisher.comacademie-sciences.fr The TPA cations are thought to adsorb onto the zeolite surface, acting as a "pore-growth moderator" or a protective agent that shields the zeolite framework from excessive dissolution by the alkali, leading to the formation of more uniform and controlled mesopores. colab.wsespublisher.comacademie-sciences.fr This protective effect is attributed to the TPA⁺ cations selectively adsorbing on certain silicon sites on the zeolite surface. colab.ws The co-presence of TPA⁺ and Na⁺ in the treatment solution plays a crucial role in this controlled desilication process. colab.ws

Preparation of Hierarchical Titanium Silicalite-1 (TS-1) Zeolites via this compound Hydroxide (B78521) (TPAOH) Treatment

Hierarchical zeolites, which possess both micropores and larger mesopores or macropores, offer improved accessibility to active sites and enhanced mass transfer for bulky molecules. TPAOH treatment is a key post-synthetic strategy to create this hierarchical porosity in conventional TS-1 zeolites. nih.gov

Tailoring Hierarchical Porosity and Active Site Accessibility

Post-synthetic treatment with TPAOH can induce the formation of hollow TS-1 crystals through a dissolution-recrystallization process. nih.gov This treatment creates intracrystalline voids and grooves on the surface of the zeolite crystals. rsc.orgresearchgate.net The resulting hierarchical structure provides a larger secondary pore volume, which improves the accessibility of the active titanium sites within the zeolite framework. rsc.orgresearchgate.net This enhanced accessibility leads to better catalytic activity in reactions such as phenol hydroxylation and 1-octene (B94956) epoxidation. rsc.org

A method involving the TPAOH treatment of an aged dry gel precursor has been shown to produce nanosized TS-1 crystals with a hierarchical structure. nih.govacs.org This approach facilitates quick crystallization and the assembly of these nanosized crystals, resulting in a high external surface area and mesopore volume, which makes the active sites more accessible for oxidation catalysis. nih.govacs.org

Impact of TPAOH Concentration, Liquid-to-Solid Ratio, and Treatment Duration on Material Properties

The properties of the resulting hierarchical TS-1 zeolites are highly dependent on the conditions of the TPAOH treatment, including the concentration of TPAOH, the liquid-to-solid ratio, and the duration of the treatment. nih.govacs.org

Systematic studies have shown that these parameters significantly influence the physicochemical properties of the final material. acs.org For instance, an increase in TPAOH concentration can lead to an increase in the content of extra-framework Ti and anatase TiO₂ species. acs.org Conversely, a moderate liquid-to-solid ratio promotes better crystallinity, while a high ratio can encourage the formation of undesirable extra-framework titanium species. acs.org The treatment time also plays a critical role; an increase in treatment time can lead to a higher proportion of framework Ti species and improved crystallinity up to a certain point. nih.gov

Optimal conditions have been identified to synthesize hierarchical TS-1 with a high framework Ti species content and excellent textural properties. For example, one study found that a TPAOH concentration of 0.1 M, a liquid-to-solid ratio of 1.0, and a treatment time of 9 hours were ideal. nih.govacs.org Another study suggested that a TPAOH concentration of 0.5 M was optimal for creating open and connected hierarchical pores in TS-1. worktribe.com

Treatment ParameterEffect on TS-1 PropertiesReference
TPAOH Concentration Influences the amount of extra-framework Ti and anatase TiO₂. Higher concentrations can promote the re-insertion of extra-framework Ti into the framework. acs.orgworktribe.com
Liquid-to-Solid Ratio A moderate ratio improves crystallinity, while a high ratio can lead to more extra-framework Ti. acs.org
Treatment Duration Affects crystallinity and the proportion of framework Ti species. nih.gov

Application in the Synthesis of Other Porous Materials for Environmental Catalysis (e.g., Cu-Al/SiO₂)

This compound hydroxide has also been utilized as a template in the synthesis of other porous materials for environmental applications, such as the decomposition of nitrogen oxides (NO). In the preparation of Cu-Al/SiO₂ porous materials, TPAOH was one of several templates investigated for its effect on the material's structure and catalytic performance. mdpi.com

While another template, cetyltrimethylammonium bromide (CTAB), ultimately yielded a material with a better NO decomposition rate at higher temperatures, the study demonstrates the exploration of TPAOH in creating porous structures for environmental catalysis. mdpi.comresearchgate.net The use of different templates influences the resulting pore structure of the material, which in turn affects its catalytic activity by altering the contact area with the reactant gases. researchgate.net

Investigation of Template Degradation and Removal Mechanisms from Zeolitic Frameworks

The removal of the this compound template from the zeolite pores after synthesis is a crucial step to activate the catalyst. This is typically achieved through calcination, but this high-temperature process can sometimes negatively affect the zeolite structure. researchgate.net

The degradation of this compound within the ZSM-5 zeolite framework has been studied to understand the removal process. At low temperatures, a Hofmann elimination reaction occurs, where this compound decomposes into tripropylamine (B89841) and propene. researchgate.net Further degradation of tripropylamine can then occur via β-elimination. researchgate.net

To avoid the potential damage caused by high-temperature calcination, alternative template removal methods are being investigated. One such method is a two-step process involving low-temperature hydrocracking followed by oxidation. This approach has been shown to effectively remove the TPAOH template from high-silica MFI zeolite crystals at a milder temperature of 300 °C, preserving the pristine zeolite framework without forming coke-like residues. researchgate.net Another method involves using ozone at elevated temperatures to remove the TPA template. nih.gov

Furthermore, the presence of the this compound template can stabilize the zeolite framework during other post-synthetic modifications. For instance, template-stabilized ZSM-5 can undergo dealumination via hydrothermal treatment with ammonium fluoride, a process that would otherwise lead to structural degradation in template-free zeolites. rsc.org

Role in Advanced Materials Science

Tetrapropylammonium in the Design of Ionic Liquids and Deep Eutectic Solvents

This compound salts, particularly this compound bromide (TPAB), serve as a fundamental component, specifically as a hydrogen bond acceptor (HBA), in the synthesis of Deep Eutectic Solvents (DESs). These solvents are analogues of ionic liquids and are noted for being environmentally benign and straightforward to prepare. researchgate.netelsevierpure.com

The synthesis of this compound-based DESs involves combining a this compound salt, such as TPAB, with a selected hydrogen bond donor (HBD). researchgate.net Researchers have successfully synthesized and characterized a range of these DESs by pairing TPAB with various HBDs, including ethylene (B1197577) glycol, triethylene glycol, and glycerol, at different molar ratios (e.g., TPAB:HBD from 1:2.5 to 1:5). researchgate.netelsevierpure.com

The resulting DESs exhibit a wide liquid range, with some combinations achieving minimum melting point temperatures as low as 249.75 K (-23.4 °C). researchgate.netelsevierpure.com Characterization of these solvents is typically conducted over a range of temperatures (e.g., 293.15 K to 353.15 K) to determine their key physicochemical properties. researchgate.netelsevierpure.com These properties, which are crucial for their potential applications, are summarized in the table below.

Table 1: Physicochemical Properties of this compound Bromide (TPAB)-Based DESs Data represents the range of values measured across different TPAB:HBD combinations and temperatures.

Property Measured Range
Density 1.096 - 1.218 g/cm³
Viscosity 6.02 - 1510.0 cP
Surface Tension 41.9 - 53.2 mN/m
Conductivity 167.2 - 11,500.0 µS/cm
Refractive Index 1.4466 - 1.4908

Source: researchgate.netelsevierpure.com

A significant advantage of this compound-based DESs is the tunability of their physicochemical properties. researchgate.net By carefully selecting the HBD, adjusting the molar ratio of the salt to the HBD, and controlling the temperature, properties such as viscosity, density, and conductivity can be tailored for specific uses. researchgate.netmostwiedzy.pl For instance, the density of ethylene glycol-based DESs was found to decrease as the cation size increased from tetraethylammonium (B1195904) to tetrabutylammonium (B224687), with this compound bromide providing an intermediate value. mostwiedzy.pl

This high degree of tunability makes these DESs promising candidates for various applications, including as reaction media, solvents for electrochemical processes, and as absorbents in separation processes. researchgate.netelsevierpure.com Research has specifically highlighted their potential for carbon dioxide (CO2) capture. mostwiedzy.plresearchgate.net For example, a DES composed of this compound bromide and formic acid (in a 1:2 molar ratio) demonstrated a CO2 solubility of 0.218 mole fraction at 25 °C and a high regeneration efficiency of 99% after five absorption-desorption cycles, indicating its suitability for industrial CO2 separation applications. researchgate.net The relationships between the properties of these DESs and temperature can be modeled, allowing for the prediction of their behavior under different conditions, which is essential for process simulation and design. researchgate.netelsevierpure.com

Ionic liquids (ILs) are recognized for their potential as sensing materials due to their structural diversity, high thermal stability, and negligible vapor pressure. researchgate.netnih.gov These properties allow for the design of functional ILs that can be integrated into various sensing platforms, such as electrochemical sensors and optoelectronic arrays. researchgate.netrsc.org Functional groups can be incorporated into the IL's cation or anion structure, enabling chemoselective reactions with specific target analytes. rsc.org

This "tailorability" allows for the creation of sensors for a wide range of chemicals and metal ions. nih.gov For example, novel imidazolium-based ILs have been developed as fluorescent sensors for the effective detection of Fe³⁺ ions at extremely low concentrations. nih.gov Other ILs have been fabricated from pH indicator dyes paired with phosphonium (B103445) cations to create colorimetric sensor arrays for detecting pH changes and the presence of acidic or basic vapors. rsc.org While specific research on this compound-based ILs in sensing is an emerging area, their inherent properties as quaternary ammonium (B1175870) salts suggest they are viable candidates for development into functional materials for chemical sensing applications, following the principles established with other IL systems.

Application in the Fabrication of Advanced Porous Films

This compound hydroxide (B78521) (TPAOH) plays a crucial role as a catalyst and structure-directing agent in the synthesis of silica (B1680970) nanoparticles used for creating advanced porous films. These films are critical components in the microelectronics industry, where they serve as low-dielectric-constant (low-k) materials for insulation between interconnects. researchgate.net

The concentration of TPAOH, expressed as the molar ratio of TPAOH to silicon, during the synthesis of silica nanoparticles has a profound effect on the final properties of the spin-on porous low-k films. Research has shown that varying this concentration directly influences nanoparticle characteristics and, consequently, the film's electrical and mechanical performance. researchgate.net

A lower concentration of TPAOH leads to an increase in the size of the silica nanoparticles and a decrease in the number of surface silanol (B1196071) groups. researchgate.net While this results in films with higher porosity, it can also lead to the formation of large aggregates of surfactant micelles. These aggregates create significant holes and surface defects in the film, which in turn cause undesirable outcomes such as extremely high leakage current densities, elevated k values, and poor mechanical strength (low hardness and elastic modulus). researchgate.net

Conversely, a relatively higher concentration of TPAOH produces films with superior qualities. These films exhibit a more uniform surface morphology, a lower dielectric constant, reduced leakage current, and significantly improved mechanical properties, including higher hardness and a greater elastic modulus. researchgate.net The relationship between TPAOH concentration and film properties is detailed in the comparative table below.

Table 2: Effect of TPAOH Concentration on Porous Silica Film Properties

Property Low TPAOH Concentration High TPAOH Concentration
Nanoparticle Size Larger Smaller
Film Porosity Increases Decreases
Surface Morphology Non-uniform, large holes Uniform
Dielectric Constant (k) Higher (undesirable) Lower (desirable)
Leakage Current Density Extremely High Lower

| Mechanical Strength | Low (low hardness & elastic modulus) | High (high hardness & elastic modulus) |

Source: researchgate.netresearchgate.net

This demonstrates that precise control over the TPAOH concentration is essential for fabricating high-quality, reliable porous silica low-k films for advanced electronic applications.

Electrochemical Research Applications

Tetrapropylammonium as an Electrolyte Additive in Rechargeable Battery Systems

The performance and longevity of rechargeable batteries are critically dependent on the composition of the electrolyte. This compound has emerged as a promising electrolyte additive, particularly in zinc-based battery systems, where it plays a crucial role in mitigating common failure mechanisms.

Mechanism of Zinc Dendrite Growth Suppression by this compound Hydroxide (B78521) (TPAH)

A significant challenge in the development of rechargeable aqueous zinc batteries is the formation of zinc dendrites on the anode surface during cycling. frontiersin.orgresearchgate.net These dendritic structures can lead to poor cyclability and eventual short-circuiting of the cell. frontiersin.orgresearchgate.net this compound hydroxide (TPAH) has been identified as an effective additive to suppress this detrimental dendrite growth. frontiersin.orgresearchgate.net

The mechanism behind this suppression is multifaceted. Ammonium-based additives, including TPAH, are adsorbed onto the electrode surface, where they can block the rapid, preferential growth of zinc dendrites through steric hindrance. frontiersin.org This adsorption slows down diffusional mass transport at specific sites on the electrode. frontiersin.org Furthermore, studies have shown that the presence of TPAH in the electrolyte influences the crystallographic orientation of the deposited zinc. frontiersin.orgresearchgate.net X-ray diffraction (XRD) analysis of the zinc anode after cycling in an electrolyte containing TPAH revealed that the zinc was preferentially deposited in a highly oriented (002) direction. frontiersin.orgresearchgate.net This crystallographic texture is more resistant to the formation of dendrites, promoting a more uniform and stable zinc deposition. frontiersin.orgresearchgate.net The (002) cleavage plane has high surface energy and strong binding energy with zinc atoms, which significantly reduces the nucleation barrier for zinc and facilitates its even deposition. researchgate.net During electrochemical cycling, TPAH can also decompose into propylamine (B44156) and propene. frontiersin.org

Electrochemical Performance Enhancement and Cycle Life Prolongation in Zn Batteries

The suppression of zinc dendrite growth by TPAH directly translates to improved electrochemical performance and a longer cycle life for zinc-based batteries. frontiersin.orgresearchgate.net In studies of aqueous Zn//ZnCl₂ + LiCl//LiFePO₄ batteries, the addition of TPAH to the electrolyte significantly prolonged the battery's cycle life. frontiersin.orgresearchgate.net The extent of this improvement was found to be dependent on the concentration of TPAH, with optimal performance observed at specific concentrations. frontiersin.org

For instance, a symmetrical Zn//ZnCl₂ + LiCl//Zn cell with a 0.05 M TPAH additive demonstrated better capacity retention over 350 cycles, whereas the same cell without the additive failed after only 110 cycles. frontiersin.orgresearchgate.net The use of a 0.05 M TPAH additive extended the cyclability of the symmetric cell to 352 cycles, or approximately 180 hours. researchgate.net Even lower concentrations of TPAH, such as 0.01 M and 0.02 M, outperformed the cell without any additive. researchgate.net In a beaker cell setup (Zn//ZnCl₂+LiCl//Cu), the cell without TPAH had a constant Coulombic efficiency of 99% for 50 cycles, while the cell with 0.01 M TPAH showed an initial fluctuation in Coulombic efficiency before stabilizing at 98.5%. frontiersin.org

Battery System TPAH Concentration Cycle Life Improvement
Symmetrical Zn//ZnCl₂ + LiCl//Zn cell0.05 MExtended from 110 to over 350 cycles frontiersin.orgresearchgate.net
Symmetrical Zn//ZnCl₂ + LiCl//Zn cell0.05 MCycled for up to 180 hours researchgate.net
Zn//ZnCl₂+LiCl//Cu beaker cell0.01 MStabilized Coulombic efficiency of 98.5% frontiersin.org

Application in Electrochemical Exfoliation of Two-Dimensional Materials

The isolation of two-dimensional (2D) materials from their bulk layered precursors is a critical step in harnessing their unique properties. Electrochemical exfoliation has emerged as a scalable and efficient method for this purpose, and this compound cations have proven to be effective agents in facilitating this process. rsc.orgnus.edu.sg

Role of this compound Cations in Facilitating Exfoliation Processes (e.g., PtSe₂, PtTe₂)

This compound (TPA⁺) cations are utilized in the cathodic electrochemical exfoliation of various 2D materials, including group-X transition metal dichalcogenides like platinum diselenide (PtSe₂) and platinum ditelluride (PtTe₂). rsc.org In this process, the bulk material serves as the working electrode (cathode) in an electrolyte solution containing TPA⁺ cations, often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgnus.edu.sg

The applied negative potential drives the intercalation of the bulky TPA⁺ cations between the layers of the bulk crystal. rsc.orgchinesechemsoc.org This intercalation weakens the van der Waals forces that hold the layers together, leading to the exfoliation of thin nanosheets. chinesechemsoc.orgmit.edu The size of the quaternary ammonium (B1175870) cation plays a role in the efficiency and outcome of the exfoliation. rsc.org For PtSe₂, an optimal yield of approximately 44% for bilayer nanosheets was achieved using a 0.0025 M concentration of TPA⁺ in DMSO at a cathodic voltage of 6 V. rsc.orgnus.edu.sg The majority of the exfoliated PtSe₂ and PtTe₂ nanosheets had a thickness of 1.2–1.5 nm, which corresponds to bilayers. rsc.orgnus.edu.sg These exfoliated nanosheets have shown excellent air stability and high photoresponsivity, making them suitable for applications in infrared photodetectors. nus.edu.sgaip.org

Material Electrolyte Voltage Result
PtSe₂0.0025 M TPA⁺ in DMSO6 V~44% yield of bilayer nanosheets rsc.orgnus.edu.sg
PtTe₂TPA⁺ in DMSO-Exfoliation into bilayer nanosheets rsc.orgnus.edu.sg

Development and Characterization of this compound-Based Electrode Materials

Beyond its role as an electrolyte additive and exfoliation agent, this compound has been directly incorporated into the structure of electrode materials, particularly for supercapacitors.

Electrochemical Characterization of this compound Manganese Oxide Thin Films for Supercapacitors

This compound-manganese oxide (TPA-MO) thin films have been investigated as novel electrode materials for supercapacitors. researchgate.net These films can be prepared through a sol-gel process, where a stable colloidal suspension of TPA-MO is created by the reduction of this compound permanganate. researchgate.net The resulting material is then deposited as a thin film onto a substrate, such as nickel foil, and heat-treated. researchgate.net

Structural Investigations of Electrochemical Double Layer Capacitor Electrolytes Containing this compound Bromide

The performance of electrochemical double-layer capacitors (EDLCs) is intrinsically linked to the structure of the electrolyte at the electrode-electrolyte interface. Understanding the arrangement of ions and solvent molecules in this region is crucial for designing electrolytes that can lead to improved energy and power densities. While direct in-situ structural studies of the electrochemical double layer for electrolytes specifically containing this compound bromide are not extensively available in the surveyed literature, valuable insights can be drawn from investigations into the bulk liquid structure of these electrolytes, as this bulk structure dictates the species available to form the double layer.

A significant study utilizing neutron diffraction with isotopic substitution has provided a detailed atomistic-level description of a 1 M solution of this compound bromide (TPA Br) in acetonitrile (B52724), a common solvent for EDLCs. researchgate.netnih.gov This research offers fundamental data on ion solvation and association in the bulk electrolyte, which are critical precursors to understanding the eventual structure at the electrode interface.

Research Findings

The neutron diffraction study by Humphreys et al. (2015) employed empirical potential structure refinement modeling to analyze the complex interactions within the this compound bromide-acetonitrile electrolyte. researchgate.netnih.gov The key findings from this structural investigation of the bulk electrolyte are summarized below.

Ion Solvation:

The study determined the solvation numbers for both the this compound (TPA⁺) cation and the bromide (Br⁻) anion. The solvation number represents the average number of solvent molecules in the first solvation shell of an ion.

This compound (TPA⁺) Cation: The TPA⁺ cation was found to be surrounded by approximately 8 acetonitrile molecules. researchgate.netnih.gov

Bromide (Br⁻) Anion: The smaller Br⁻ anion has a solvation number of about 5 acetonitrile molecules. researchgate.netnih.gov

The orientation of the acetonitrile solvent molecules around the ions was also elucidated. In the bulk solvent, acetonitrile molecules exhibit a local dipolar conformation. researchgate.netnih.gov This ordering is also present in the electrolyte solution and influences how the solvent molecules arrange themselves around the ions. researchgate.netnih.gov

Ion-Ion Association:

A critical finding of the research was the significant degree of ion association within the electrolyte. researchgate.netnih.gov Contrary to the assumption of complete dissociation of the salt, the study presented evidence that a substantial portion of the ions exist as associated pairs or larger clusters. It was found that nearly two-thirds of the ions in the system are part of such associated species. researchgate.netnih.gov This high degree of ion pairing will significantly affect the nature of the ionic species that approach and populate the electrochemical double layer at the electrode surface.

The table below summarizes the key structural parameters of the 1 M this compound bromide in acetonitrile electrolyte as determined by the neutron diffraction study.

ParameterValueReference
TPA⁺ Cation Solvation Number 8 researchgate.netnih.gov
Br⁻ Anion Solvation Number 5 researchgate.netnih.gov
Ion Association Nearly two-thirds of ions are in associated pairs or clusters. researchgate.netnih.gov

While these findings pertain to the bulk electrolyte structure, they provide a foundational understanding for modeling and predicting the behavior of this compound bromide-based electrolytes at the electrode-electrolyte interface in EDLCs. The prevalence of ion pairs, for instance, suggests that the double layer may be formed not just from individual solvated ions but also from these larger, neutral or charged clusters, which would have a profound impact on the capacitance and potential window of the device. Further research employing surface-sensitive techniques like neutron reflectometry and molecular dynamics simulations specifically focused on the interfacial region is needed to build upon this foundational knowledge of the bulk structure.

Computational and Theoretical Investigations of Tetrapropylammonium Systems

Molecular Dynamics Simulations for Understanding Ion-Biomolecule Interactions

Molecular dynamics (MD) simulations allow for the detailed examination of the movement and interaction of TPA ions with biomolecules in an aqueous environment over time. These simulations provide a dynamic picture that complements experimental findings.

MD simulations have been employed to study the interaction of TPA+ ions with model peptides like the melittin (B549807) α-helix. sacheminc.comnih.gov These studies reveal that the TPA+ cation, which has a roughly tetrahedral shape with quasi-flat faces, shows a strong preference for a stacking-type interaction with flat, non-polar groups on the peptide. sacheminc.comnih.gov A prime example is its interaction with the indole (B1671886) side chain of the amino acid tryptophan. nih.govnih.gov Once a TPA+ ion diffuses to the tryptophan side chain, it can remain there for a remarkably long time, on the order of nanoseconds. sacheminc.com

Unlike some other cations, TPA+ does not show a strong tendency to form ion pairs or clusters with its sulfate (B86663) counterions in solution. nih.govnih.gov Instead, the sulfate ions are observed to interact almost exclusively and strongly with the positively charged (cationic) groups of the peptide. nih.gov This effectively neutralizes the peptide's charge locally, even at moderate salt concentrations. nih.gov

The Hofmeister series is an empirical ranking of ions based on their ability to affect the solubility and stability of proteins. sacheminc.com TPA+ is positioned next to the guanidinium (B1211019) ion (Gdm+) as a potent protein denaturant. sacheminc.com However, computational and experimental studies show they act through different mechanisms. nih.gov While both are denaturants, TPA+ can surprisingly stabilize certain protein structures, like the α-helical conformation of some peptides, particularly at lower concentrations. nih.gov At concentrations above 1.0 M, it acts as a denaturant. nih.gov

MD simulations suggest that the effects of ions in the Hofmeister series can be understood in greater detail by considering their specific impacts on the different forces that stabilize a protein's structure: hydrogen bonding, salt bridges, and hydrophobic interactions. sacheminc.comnih.gov TPA+ is unlikely to disrupt the hydrogen bonds of the peptide backbone directly. sacheminc.com Instead, its influence is largely attributed to its interactions with hydrophobic and aromatic side chains. sacheminc.comnih.gov The ability of TPA+ to preferentially accumulate around aromatic residues and form aggregates at higher concentrations (around 1.3 M) appears to be key to its function. nih.gov These aggregates can disrupt native hydrophobic interactions, leading to denaturation, much like ionic micelles. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a static but highly detailed electronic-level understanding of molecules and their reactivity. These methods are used to calculate the energies of different molecular states and predict reaction pathways.

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., water and an organic solvent). Quaternary ammonium (B1175870) salts like TPA+ are often used as catalysts. Theoretical studies using quantum chemical calculations have been performed to understand the mechanism of reactions such as the alkylation of phenol (B47542), with TPA+ as a potential catalyst. nih.gov

For this specific reaction, calculations predicted that simple ion-pair complexes like TPA+PhO– or TPA+PhO–(PhOH) were not sufficient to explain the catalytic process. nih.gov This suggests that a more complex aggregate involving the TPA+ cation is likely the active species responsible for the catalysis. nih.gov Understanding the structure of these active species and the energy of the transition states is crucial for optimizing PTC systems. fishersci.ca

Tetrapropylammonium is a well-known organic structure-directing agent (SDA), or template, for the synthesis of specific types of zeolites, most notably ZSM-5. fishersci.co.ukfishersci.at Computational studies have been instrumental in understanding how TPA+ guides the formation of the zeolite's unique porous framework.

Ab initio molecular dynamics simulations have been used to calculate the free energy profile for the initial steps of silicate (B1173343) and aluminosilicate (B74896) condensation in the presence of a TPA+ template. fishersci.co.uk These calculations show that the formation of a Si-O-Si dimer, a fundamental step in building the zeolite framework, proceeds through a two-step mechanism with a significant energy barrier. fishersci.co.uk Furthermore, combined computational and experimental studies using solid-state NMR have shown that the TPA+ cation is incorporated into the aluminosilicate structure at a very early stage of the synthesis process, guiding the self-assembly in a manner similar to its position in the final, crystallized zeolite. wikipedia.org

The electrochemical stability of the electrolyte is critical for the performance of devices like batteries and capacitors. Computational methods are used to predict the stability window of electrolytes containing ions like TPA+. Quantum calculations using density functional theory (DFT) have investigated the electrochemical stability of a series of quaternary ammonium cations, including TPA+. fishersci.se

These studies revealed that for saturated alkyl substituents like propyl groups, factors such as chain length, size, and steric hindrance have only a very small effect (less than 150 mV) on the electrochemical stability toward reduction. fishersci.se The calculations demonstrated that these structural variations cause only minimal changes to the electronic environment around the central nitrogen atom and, consequently, to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). fishersci.se A linear correlation was found between the experimentally measured cathodic (reduction) limit and the computationally predicted LUMO energy, suggesting that these calculations can be a reliable tool for predicting the stability of new cations. fishersci.se Other computational work on the electrochemical reduction of CO2 has also noted that larger cations like TPA+ can influence the reaction pathway, favoring the generation of CO. fishersci.be

Modeling of Physico-Chemical Properties of this compound Solutions

Computational modeling serves as a powerful tool for investigating the microscopic details of this compound (TPA⁺) solutions, providing insights into their structural and dynamic properties that complement experimental findings. Techniques such as molecular dynamics (MD) simulations and Empirical Potential Structure Refinement (EPSR) have been pivotal in elucidating the behavior of TPA⁺ ions and their interactions with solvent molecules and counter-ions.

Molecular dynamics simulations of this compound bromide (TPABr) in aqueous solutions have revealed details about its hydration structure. These studies indicate a slight enhancement in the structure of water molecules within the first solvation shell of the TPA⁺ cation. There is a tendency for water molecules in this shell to form more "ideal" hydrogen bonds compared to bulk water. This effect is attributed to the hydrophobic nature of the propyl chains of the cation.

Neutron scattering experiments coupled with EPSR modeling provide a three-dimensional, atomistic description of TPA⁺ solutions. rsc.orgrsc.org Studies on 0.4 M this compound bromide (TPABr) in water show that the hydration around the TPA⁺ ion is apolar and relatively featureless, in contrast to the more structured tetrahedral arrangement of water around the smaller tetramethylammonium (B1211777) (TMA⁺) ion. rsc.orgrsc.org These models also reveal that the TPA⁺ cation has a tendency to adopt a folded, compact configuration in solution and can form small clusters consisting of two to four molecules. rsc.orgrsc.org At this concentration, the salt does not appear to fully dissociate, indicating some degree of ion-ion correlation. rsc.orgrsc.org

In non-aqueous solvents like acetonitrile (B52724), neutron diffraction studies combined with EPSR modeling of 1 M TPABr solutions have also been conducted. nih.govresearchgate.netacs.org These investigations determined the solvation numbers for the TPA⁺ cation and the bromide anion to be 8 and 5, respectively. nih.govresearchgate.netacs.org The results also pointed to significant ion association, with a large fraction of ions existing in pairs or larger clusters. nih.govresearchgate.netacs.org

Molecular dynamics simulations have also been used to explore the interactions of the TPA⁺ cation with biomolecules, such as peptides. nih.gov These simulations show that the TPA⁺ cation has a strong preference to interact with flat, nonpolar groups, like the indole side chain of tryptophan, through stacking interactions. nih.gov

The table below summarizes key parameters and findings from various computational and theoretical studies on this compound systems.

SystemMethodConcentrationKey FindingsReference
TPABr in WaterNeutron Scattering with EPSR0.4 MApolar, featureless hydration around TPA⁺; tendency to form small clusters (2-4 molecules) and adopt a compact configuration. rsc.orgrsc.org
TPABr in AcetonitrileNeutron Diffraction with EPSR1.0 MTPA⁺ solvation number is 8; Br⁻ solvation number is 5; evidence of significant ion pairing and clustering. nih.govacs.org
TPA⁺ with a model peptide in waterMolecular Dynamics (MD)0.1 M (TPA-sulfate)Strong preference for stacking interactions with flat nonpolar side chains (e.g., tryptophan). nih.gov
TPABr in DMF-EMK mixturesUltrasonic velocity, viscosity, density studies0.02 - 0.1 mol dm⁻³Molecular interactions are stronger in solvent mixtures with higher DMF content; solute acts as a structure-former. ijsr.net

Thermodynamic properties, such as the enthalpy of dilution, have also been investigated. Calorimetric studies on aqueous solutions of various tetraalkylammonium salts of poly(thiophen-3-ylacetic acid) show that the enthalpies of dilution increase in the order of tetrabutylammonium (B224687) (TBA) < this compound (TPA) < tetraethylammonium (B1195904) (TEA) < tetramethylammonium (TMA). This trend highlights the influence of the alkyl chain length on the thermodynamic behavior of these compounds in solution.

Interactions in Complex Chemical Environments

Solute-Solvent Interactions and Dynamic Behavior in Colloidal Suspensions for Zeolite Synthesis

Tetrapropylammonium (TPA) cations are fundamental as organic structure-directing agents (OSDAs) in the synthesis of zeolites, particularly MFI-type zeolites like Silicalite-1. mdpi.com The synthesis occurs in complex colloidal suspensions, where the dynamic interplay between the TPA cation, solvent molecules, and silicate (B1173343) precursors is crucial for nucleation and crystal growth. mdpi.commmu.ac.uk

Studies using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, including Diffusion Ordered Spectroscopy (DOSY), have provided significant insights into these interactions. mdpi.comresearchgate.net In concentrated precursor sols for silicalite synthesis (typically a TEOS–TPAOH–H₂O system), strong solute-solvent interactions are observed. mdpi.com The diffusion coefficients of TPA, water, and ethanol (B145695) are notably low in concentrated sols, indicating reduced mobility. As the solution is diluted with water, these diffusion coefficients increase, a change primarily driven by the decrease in the medium's viscosity. mdpi.com

The presence of silicate species, as oligomers and nanoparticles, further restricts the movement of TPA. Relaxation time studies (T1, T2, and T1ρH) show that the presence of silicates decreases relaxation times, especially T2 and T1ρH. mdpi.comresearchgate.net This is attributed to ion-pairing interactions between the water-solvated TPA cations and the silicate species, which slows down the mobility of the TPA molecules. mdpi.com The data suggests that TPA and water molecules are closely involved in mutual interactions with silicate species, while ethanol has little or no direct interaction. mdpi.com

The aggregation of TPA with silicate species leads to the formation of anisotropic silicate-TPA particles. mdpi.comresearchgate.net Cross-polarization (CP) NMR experiments (1H→13C CP) reveal that TPA cations become occluded within flexible silicate hydrate (B1144303) aggregates in the early stages of synthesis. mdpi.com This occlusion is a key step in the structure-directing process, where the TPA cation acts as a template around which the silica (B1680970) framework assembles. mdpi.com Upon heating, TPA becomes more deeply embedded in the core of the nanoparticles, leading to the formation of more defined zeolitic structures. acs.org

The following table summarizes the effect of dilution on the 1H NMR chemical shifts of species in a typical silicalite precursor sol, demonstrating the strong interactions involving the TPA cation.

Table 1: 1H NMR Chemical Shift Changes Upon Dilution in a Silicalite Precursor Sol Data derived from a 25 TEOS:9 TPAOH:x H₂O system, where x is the water content.

Species Chemical Shift at Low Water Content (x=152) (ppm) Chemical Shift at High Water Content (x=15,000) (ppm) Average Shift (ppm)
Water 5.30 4.74 -0.56
TPA (CH₂) 3.19 3.05 -0.15 (avg for TPA)
TPA (CH₂) 1.70 1.59 -0.15 (avg for TPA)
TPA (CH₃) 1.00 0.84 -0.15 (avg for TPA)
Ethanol (CH₂) 3.58 3.55 -0.05 (avg for ethanol)

Source: Inorganics 2016, 4, 18 researchgate.net

Ion-Ion and Solvent-Ion Correlations in Concentrated Electrolyte Solutions

In concentrated non-aqueous electrolyte solutions, the behavior of ions is heavily influenced by strong correlations between ions and between ions and solvent molecules. rsc.org Neutron diffraction studies combined with Empirical Potential Structure Refinement (EPSR) modeling have provided a detailed molecular-level picture of these interactions for this compound salts. acs.orgnih.gov

A study of 1 M this compound bromide (TPA Br) in deuterated acetonitrile (B52724) (acn) revealed significant structural ordering in the solution. acs.orgresearchgate.net

Solvent-Ion Correlations: The TPA⁺ cation is solvated by approximately eight acetonitrile molecules. acs.orgnih.gov The arrangement of these solvent molecules is not random; it is affected by the short-range dipolar ordering inherent to the acetonitrile solvent itself. acs.org The bromide anion (Br⁻) is solvated by about five acetonitrile molecules. nih.gov The orientation of the solvent molecules around the ions is specific, dictated by electrostatic interactions.

Ion-Ion Correlations: A crucial finding in concentrated solutions is the high degree of ion association. In the 1 M TPA Br solution in acetonitrile, it was found that nearly two-thirds of the ions exist in associated pairs or larger clusters. acs.orgnih.gov This means that instead of moving as independent entities, the TPA⁺ cations and Br⁻ anions are often found in close proximity, forming transient ion pairs. This pairing is a direct consequence of the electrostatic attraction between oppositely charged ions, which is less effectively screened in non-aqueous solvents compared to water. researchgate.net

Table 2: Structural and Correlation Data for 1 M this compound Bromide in Acetonitrile

Parameter Value/Description
TPA⁺ Cation Solvation Number 8 acetonitrile molecules
Br⁻ Anion Solvation Number 5 acetonitrile molecules
Ion Association Nearly two-thirds of ions are in associated pairs or clusters

Source: The Journal of Physical Chemistry B, 2015, 119(49), 15320-33 acs.orgnih.gov


Emerging Research Frontiers and Future Directions for Tetrapropylammonium Chemistry

Advanced Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry, which aim to design chemical products and processes that are environmentally benign, are increasingly central to modern chemical research and industry. samaterials.comcam.ac.uk Tetrapropylammonium (TPA) compounds are emerging as key players in this transition, primarily through their use in novel solvent systems and advanced catalytic processes.

As components of deep eutectic solvents (DESs) and ionic liquids (ILs), this compound salts contribute to the creation of "green solvents." semanticscholar.orgbohrium.com These solvents are characterized by low volatility, high thermal stability, and designable properties, making them attractive alternatives to traditional volatile organic compounds. semanticscholar.orgessentialchemicalindustry.org For instance, new DESs based on this compound bromide (TPAB) have been synthesized with various hydrogen bond donors like ethylene (B1197577) glycol and glycerol. nih.govresearchgate.net The physicochemical properties of these solvents, such as density, viscosity, and conductivity, can be tailored for specific applications by adjusting the molar ratio of the components, showcasing their potential as versatile and environmentally safer reaction media. nih.govresearchgate.net

In the realm of sustainable catalysis, this compound compounds are instrumental. This compound hydroxide (B78521) (TPAOH) is used to modify HZSM-5 zeolites, creating hierarchical structures that exhibit improved catalytic performance in biomass conversion, such as the production of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and ethanol (B145695). researchgate.net The use of TPAOH allows for a more controlled modification compared to other bases. researchgate.net Furthermore, this compound is a critical structure-directing agent in the synthesis of zeolites like ZSM-5, which are vital catalysts in the petrochemical industry and in the conversion of biomass to biofuels and valuable chemicals. sigmaaldrich.comnih.gov The catalytic system of this compound perruthenate (TPAP) is another example, offering a milder and greener alternative for oxidation reactions in organic synthesis. Current time information in Bangalore, IN. Research is also exploring the use of TPA-based DESs in the pretreatment of lignocellulosic biomass to separate lignin (B12514952) and hemicellulose, a crucial step in producing biofuels and green chemicals. sigmaaldrich.com

Integration of this compound in Multifunctional Materials for Energy and Environmental Technologies

The unique electrochemical and physical properties of this compound are being harnessed to develop advanced materials for energy storage and environmental applications. These materials are designed to be multifunctional, addressing critical needs for efficient energy solutions and effective environmental remediation.

In the field of energy storage, this compound hydroxide (TPAH) has been investigated as an electrolyte additive in rechargeable aqueous zinc-ion batteries. frontiersin.orgfrontiersin.orgresearchgate.net A significant challenge in these batteries is the formation of zinc dendrites on the anode during cycling, which can lead to poor cyclability and short circuits. frontiersin.orgresearchgate.net Research has shown that adding TPAH to the electrolyte can suppress the growth of these dendrites. frontiersin.orgresearchgate.net The proposed mechanism involves the TPA+ cations being adsorbed onto the zinc anode surface, which inhibits the rapid, uncontrolled growth of dendrites through steric hindrance and promotes a more uniform deposition of zinc. frontiersin.org This leads to a significant extension of the battery's cycle life, demonstrating a promising path toward safer and more reliable aqueous batteries. frontiersin.orgresearchgate.net

For environmental technologies, this compound-based compounds are being developed for remediation and resource recovery. "Task-specific ionic liquids" (TSILs) containing the this compound cation have been synthesized for the effective extraction of heavy metals from industrial effluents. semanticscholar.org For example, compounds like this compound benzoate (B1203000) and this compound salicylate (B1505791) have shown potential as excellent extractors for metals such as zinc, nickel, lead, iron, and copper. semanticscholar.org This approach offers a more efficient and potentially reusable alternative to conventional methods like chemical precipitation and reverse osmosis. semanticscholar.org In a different application, this compound-based surfactants have been synthesized and studied as micellar modifiers for enhanced oil recovery, a technology aimed at increasing the efficiency of crude oil extraction from reservoirs. researchgate.net

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The development of advanced materials and processes involving this compound is increasingly reliant on the synergy between experimental research and sophisticated computational modeling. This dual approach provides deep molecular-level insights that accelerate the design and optimization of this compound-based systems.

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for understanding the structural, thermodynamic, and dynamic properties of these systems. researchgate.netnih.govnih.gov For instance, DFT calculations have been used to investigate the molecular structure and vibrational spectra of novel crystalline materials containing this compound, such as bis-tetrapropyl-ammonium hexachloro–dizincate, providing results that are in good agreement with experimental data from X-ray diffraction and spectroscopy. researchgate.netnih.gov Similarly, MD simulations have been employed to study the microscopic structure and dynamic heterogeneity in this compound hydroxide ionic liquids, revealing how the cation's structure influences the formation of polar and non-polar domains within the liquid. nih.gov

This integrated approach is particularly valuable in the study of complex systems like deep eutectic solvents (DESs) and zeolite synthesis. Experimental measurements of properties like density and surface tension in DESs containing this compound bromide are complemented by computational studies that elucidate the intermolecular interactions between the this compound cation, the hydrogen bond donor, and any co-solvents. bohrium.com In zeolite synthesis, MD simulations have been used to analyze the role of this compound ions as structure-directing agents, tracking their interactions with silica (B1680970) precursors during the aggregation process that leads to the formation of zeolite frameworks. nih.gov By combining experimental validation with computational screening, researchers can more efficiently design DESs for specific applications, such as the pretreatment of lignocellulose, by predicting how different solvent formulations will interact with biomass components. rsc.org

Exploration of Novel this compound Derivatives for Enhanced Performance and Selectivity

To meet the demands of highly specific applications, researchers are actively exploring the synthesis and application of novel this compound derivatives. By modifying the structure of the cation or the associated anion, new compounds can be created with tailored properties, leading to enhanced performance and selectivity in catalysis, separations, and materials science.

One significant area of research is the development of "task-specific ionic liquids" (TSILs), where functional groups are incorporated into the ionic liquid structure to perform a specific function. semanticscholar.org For example, this compound-based ionic liquids with benzoate or salicylate anions have been synthesized specifically for the extraction of heavy metals from aqueous solutions. semanticscholar.org This functionalization allows the ionic liquid to act as both a solvent and a selective extracting agent. Similarly, new xanthene-1,8(2H)-dione derivatives have been synthesized using this compound bromide as an inexpensive and recoverable catalyst, demonstrating its utility in promoting complex organic reactions. researchgate.net

The physical properties of this compound-based materials can also be fine-tuned through derivatization. By combining this compound bromide with different hydrogen bond donors like ethylene glycol, triethylene glycol, or glycerol, deep eutectic solvents (DESs) with a wide range of physicochemical properties can be created. researchgate.net The ability to tailor properties such as viscosity, density, and melting point makes it possible to design solvents optimized for specific processes, from chemical synthesis to electrochemical applications. nih.govresearchgate.net The synthesis of functionalized ionic liquids with long carbon chains attached to the cation is another strategy to increase properties like lipophilicity, which is advantageous for applications such as phase-transfer catalysis. orientjchem.org This ongoing exploration of novel derivatives is expanding the toolkit available to chemists and materials scientists, enabling the development of more efficient and selective chemical systems.

Scalable Synthesis and Industrial Implementation of this compound-Based Catalysts and Materials

The transition of this compound-based technologies from the laboratory to industrial scale hinges on the development of efficient, cost-effective, and scalable synthesis methods. Significant progress is being made in the production of both the this compound compounds themselves and the advanced materials that incorporate them.

This compound hydroxide (TPAOH) and its salts, such as this compound bromide (TPAB), are key precursors and catalysts. sigmaaldrich.comwikipedia.org Various methods for the preparation of TPAOH have been developed, including the reaction of a tetrapropyl haloammonium with silver oxide, ion-exchange resins, or potassium hydroxide, with a focus on improving product yield to meet market demand. google.com The industrial production of this compound chloride is already established, with some manufacturers reporting production capacities of thousands of metric tons per year, indicating its commercial availability and use in various sectors. koyonchem.com This compound serves as a phase-transfer catalyst, surfactant, and an intermediate in the synthesis of other chemicals. koyonchem.com

The primary industrial application of this compound is as a structure-directing agent (SDA) in the synthesis of zeolites, particularly ZSM-5. sigmaaldrich.comuni-muenster.de ZSM-5 is a crucial catalyst in the petroleum and petrochemical industries for processes like catalytic cracking and xylene isomerization. essentialchemicalindustry.org The synthesis involves preparing a gel containing sources of silica, alumina (B75360), and the TPA cation, which guides the formation of the specific microporous structure of the zeolite. essentialchemicalindustry.org Research is also focused on scalable methods for creating advanced catalytic materials. For example, methods for the scalable synthesis of N-aryl amines using tetrabutylammonium (B224687) bromide as a promoter have been developed, which could potentially be adapted for this compound-based systems. nih.govacs.orgacs.org Furthermore, new methods are being developed for synthesizing hierarchical TS-1 zeolites, which have applications in oxidation catalysis, using a TPAOH treatment of an aged dry gel, highlighting the continuous innovation in scalable production techniques for these advanced materials. acs.org

Q & A

What are the standard methods for synthesizing tetrapropylammonium salts, and how can purity be ensured?

This compound salts (e.g., hydroxide, chloride, bromide) are typically synthesized via quaternization of tripropylamine with alkyl halides or through ion-exchange reactions. For example, this compound bromide (TPABr) is prepared by reacting tripropylamine with propyl bromide in a solvent like ethanol under reflux . Purity is ensured through recrystallization, followed by characterization via 1^1H-NMR, 13^{13}C-NMR, and FT-IR spectroscopy to confirm structural integrity . Elemental analysis or mass spectrometry can further validate stoichiometry .

How should researchers safely handle and dispose of this compound hydroxide in laboratory settings?

This compound hydroxide (TPAOH) is a corrosive alkaline solution. Researchers must use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact. Waste should be neutralized with dilute acetic acid before disposal. Contaminated materials must be stored separately and processed by certified waste management services to prevent environmental release . For long-term storage, TPAOH should be kept in airtight containers at room temperature, away from acids .

What spectroscopic and scattering techniques are effective for characterizing this compound-containing solutions in zeolite synthesis?

Quantitative 29^{29}Si NMR is critical for identifying silicate oligomers and nanoparticles in TPAOH solutions used for zeolite synthesis. Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) provide insights into particle size distribution and interparticle interactions. SAXS data, combined with NMR-derived volume fractions, enable estimation of particle radii (~2–3 nm), while DLS reveals collective diffusion dynamics in polydisperse systems .

How does the this compound cation contribute to defect passivation in lead halide perovskites?

This compound (TPA+^+) ions integrate into perovskite lattices during crystallization, occupying vacancies at grain boundaries. This suppresses non-radiative recombination by neutralizing undercoordinated lead atoms. Solid-state NMR and X-ray photoelectron spectroscopy (XPS) confirm TPA+^+ incorporation, while photoluminescence (PL) lifetime measurements demonstrate enhanced stability under light and humidity .

What role does this compound hydroxide play in the hydrothermal synthesis of hierarchical zeolites?

TPAOH acts as both a structure-directing agent and a mineralizer in ZSM-5 zeolite synthesis. It facilitates the formation of microporous frameworks by templating MFI-type structures, while nonionic surfactants (e.g., Pluronic F127) introduce mesoporosity. XRD and HR-TEM validate crystallinity, while N2_2 adsorption-desorption isotherms quantify surface area and pore size distribution . Optimal TPAOH concentration (e.g., 0.2–0.3 M) ensures balanced crystallization kinetics and morphology .

How can researchers address discrepancies in reported physical properties of this compound compounds, such as density or solubility?

Discrepancies often arise from variations in concentration, temperature, or measurement techniques. For instance, TPAOH density ranges from 1.012 g/mL (25°C, 1.0 M) to higher values at elevated concentrations. Researchers should replicate experiments using standardized methods (e.g., oscillating U-tube densitometers) and report detailed conditions (temperature, purity). Literature comparisons must account for ionic strength and solvent interactions .

What is the mechanistic basis for this compound perruthenate (TPAP) in catalytic oxidation reactions?

TPAP ([Pr4_4N][RuO4_4^-]) oxidizes alcohols to aldehydes/ketones via a ruthenium(VII)-mediated pathway. N-Methylmorpholine-N-oxide (NMO) regenerates Ru(VII) from Ru(IV) intermediates. Kinetic studies (UV-Vis, EPR) and isotopic labeling (18^{18}O) confirm a radical-free mechanism. Selectivity for primary alcohols is achieved by controlling solvent polarity (e.g., acetonitrile/water mixtures) .

How do different this compound templates affect the physicochemical properties of ZSM-5 zeolites?

TPAOH produces smaller crystallites (~100 nm) with high acidity compared to n-butylamine-derived ZSM-5 (~300 nm). TPA+^+’s bulkier structure limits crystal growth, enhancing surface area (400–450 m2^2/g vs. 350 m2^2/g). Catalytic performance in naphthalene alkylation correlates with acidity (NH3_3-TPD) and pore accessibility, with TPAOH-synthesized zeolites showing 20% higher methanol conversion .

How can reaction conditions be optimized when using this compound salts as structure-directing agents?

Key variables include pH, temperature, and ionic strength. For Silicalite-1 synthesis, a molar ratio of 0.1–0.3 TPAOH/SiO2_2 at 170°C for 24–48 hours yields phase-pure crystals. Design of experiments (DoE) or response surface methodology (RSM) can identify optimal hydrothermal conditions. In situ XRD monitors crystallization progress .

What strategies resolve conflicting data on the environmental impact of this compound compounds?

Contradictory ecotoxicity data (e.g., WGK ratings) necessitate lifecycle assessments (LCAs) and biodegradability studies. For TPAOH, aerobic biodegradation tests (OECD 301F) and Daphnia magna toxicity assays (EC50_{50}) are recommended. Researchers should prioritize ionic liquids with lower bioaccumulation potential (logP < 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.